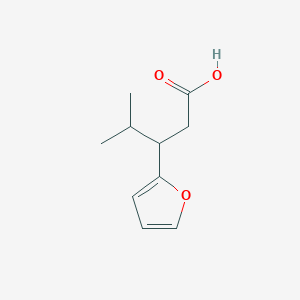

3-Furan-2-yl-4-methyl-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Furan-2-yl-4-methyl-pentanoic acid” is a chemical compound with the CAS Number: 842954-66-9 . Its molecular formula is C10H14O3 and it has a molecular weight of 182.22 .

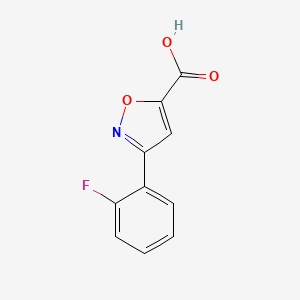

Molecular Structure Analysis

The InChI code for “3-Furan-2-yl-4-methyl-pentanoic acid” is 1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) . This indicates the presence of a furan ring, a pentanoic acid chain, and a methyl group in the structure. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving “3-Furan-2-yl-4-methyl-pentanoic acid” are not available, furan derivatives are known to undergo various reactions. For instance, they can participate in hydration of carbon-carbon double bonds . Further studies would be required to understand the specific reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Furan-2-yl-4-methyl-pentanoic acid” include a molecular weight of 182.22 and a molecular formula of C10H14O3 . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “3-Furan-2-yl-4-methyl-pentanoic acid”, have been found to exhibit significant antibacterial activity . They have been used in the development of numerous innovative antibacterial agents to combat microbial resistance . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Antifungal Activity

Some studies have found that compounds like “3-Furan-2-yl-4-methyl-pentanoic acid” can inhibit the growth of yeast-like fungi such as Candida albicans . This suggests potential applications in the development of antifungal medications .

Anti-Ulcer Properties

Furan-containing compounds have been found to have anti-ulcer properties . This suggests that “3-Furan-2-yl-4-methyl-pentanoic acid” could potentially be used in the treatment of ulcers .

Diuretic Properties

Research has shown that furan derivatives can act as diuretics . This means that “3-Furan-2-yl-4-methyl-pentanoic acid” could potentially be used in the treatment of conditions that benefit from increased urine production .

Anti-Cancer Properties

“3-Furan-2-yl-4-methyl-pentanoic acid” and similar compounds have been investigated for their potential anti-cancer properties . Specifically, they have been studied for their cytotoxic effects against lung carcinoma . This suggests potential applications in the development of new cancer treatments .

Anti-Inflammatory and Analgesic Properties

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests that “3-Furan-2-yl-4-methyl-pentanoic acid” could potentially be used in the treatment of conditions involving inflammation and pain .

Safety and Hazards

Mechanism of Action

- Furan derivatives have been explored for their therapeutic efficacy, including antibacterial, antifungal, and antiviral properties . Identifying specific targets would require further research.

- One possible mechanism involves transmetalation in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron reagents (such as organotrifluoroborates) transfer nucleophilic organic groups to palladium, forming new carbon–carbon bonds .

- Cellular effects are diverse due to the furan scaffold:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

3-(furan-2-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZKIOEYOOAEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Furan-2-yl-4-methyl-pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)